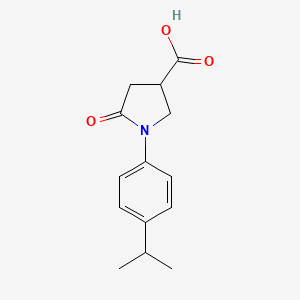
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid (IPPCA) is a compound of interest in scientific research due to its multiple applications and potential for further development. IPPCA is a carboxylic acid that is derived from the amino acid tryptophan. It is a white, crystalline solid at room temperature and is soluble in water, ethanol, and other organic solvents. IPPCA has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Antiallergic Activity
Studies on related compounds, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, have demonstrated significant antiallergic activity. These compounds were found to be potent in the inhibition of allergic reactions, with some derivatives exhibiting remarkable activity when administered orally. Research indicates that substituents at specific positions on the compound can substantially influence antiallergic activity, highlighting the importance of structural modification in enhancing therapeutic efficacy (Nohara et al., 1985).
Supramolecular Assemblies
Research into the crystal engineering of supramolecular assemblies involving carboxylic acids has shown the potential for creating complex structures with varied applications, including molecular recognition, catalysis, and materials science. The study of 1,2,4,5-benzenetetracarboxylic acid and its interaction with aza donor molecules demonstrates the versatility of carboxylic acids in forming diverse supramolecular architectures (Arora & Pedireddi, 2003).
Gas Adsorption and Separation
The construction of charged metal-organic frameworks (MOFs) using carboxylic acids as linkers has been explored for applications in gas adsorption and separation. These frameworks exhibit selective gas adsorption properties, which can be tailored by modifying the pore environment and electronic structure of the MOF. Such materials are of interest for their potential in carbon dioxide capture, purification of gases, and as sensors (Sen et al., 2014).
Propiedades
IUPAC Name |
5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)10-3-5-12(6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQVOIDVFIFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389946 | |
| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-51-1 | |
| Record name | 1-(4-isopropylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

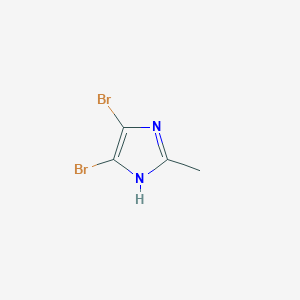
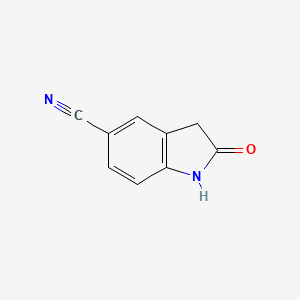
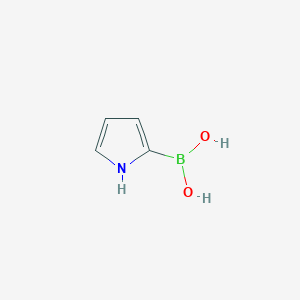
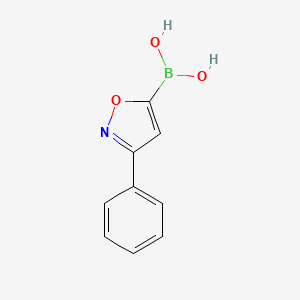
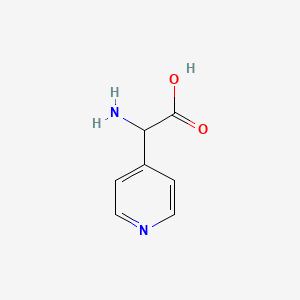


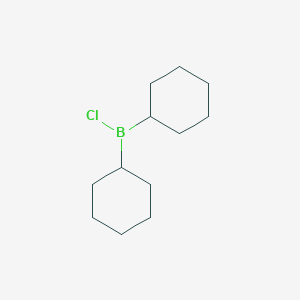


![2-[(Trimethylsilyl)ethynyl]toluene](/img/structure/B1586887.png)
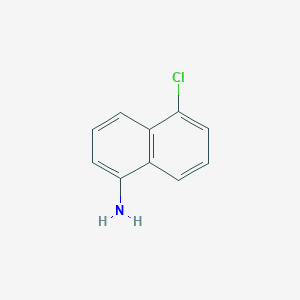
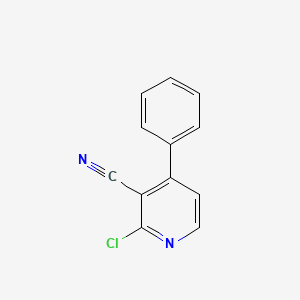
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)